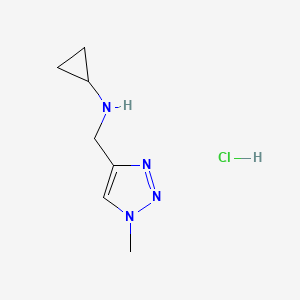
N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . They are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Synthesis Analysis
1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure of “N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride” would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
1,2,3-Triazoles are known for their reactivity and versatility in chemical reactions. They can participate in various reactions such as click chemistry, organocatalysis, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific 1,2,3-triazole compound would depend on its exact structure. In general, 1,2,3-triazoles are known for their high chemical stability and strong dipole moment .Scientific Research Applications
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(1-methyltriazol-4-yl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-11-5-7(9-10-11)4-8-6-2-3-6;/h5-6,8H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTCQXBPDFRPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CNC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2535608.png)

![2-((4-bromophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2535611.png)


![5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2535616.png)

![2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2535618.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2535620.png)
![5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2535621.png)
![1-[(4-methoxyphenyl)acetyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2535623.png)
![8-(4-Ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535624.png)